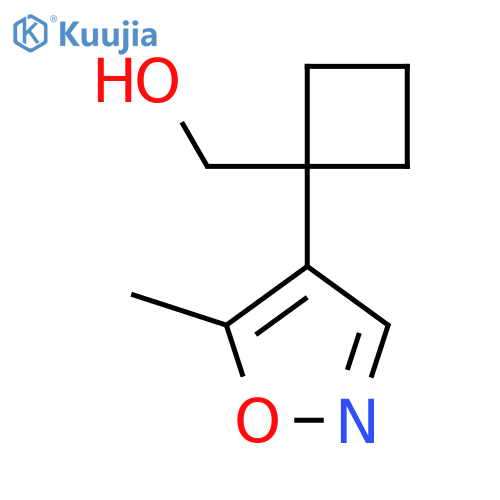

Cas no 2229360-26-1 (1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol)

1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol

- 2229360-26-1

- [1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol

- EN300-1833616

-

- インチ: 1S/C9H13NO2/c1-7-8(5-10-12-7)9(6-11)3-2-4-9/h5,11H,2-4,6H2,1H3

- InChIKey: DRVFHOYRCYTKND-UHFFFAOYSA-N

- ほほえんだ: OCC1(C2C=NOC=2C)CCC1

計算された属性

- せいみつぶんしりょう: 167.094628657g/mol

- どういたいしつりょう: 167.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1833616-0.1g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 0.1g |

$1283.0 | 2023-09-19 | ||

| Enamine | EN300-1833616-0.5g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 0.5g |

$1399.0 | 2023-09-19 | ||

| Enamine | EN300-1833616-1.0g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 1g |

$1458.0 | 2023-06-01 | ||

| Enamine | EN300-1833616-0.05g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 0.05g |

$1224.0 | 2023-09-19 | ||

| Enamine | EN300-1833616-5g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 5g |

$4226.0 | 2023-09-19 | ||

| Enamine | EN300-1833616-5.0g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 5g |

$4226.0 | 2023-06-01 | ||

| Enamine | EN300-1833616-0.25g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 0.25g |

$1341.0 | 2023-09-19 | ||

| Enamine | EN300-1833616-10.0g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 10g |

$6266.0 | 2023-06-01 | ||

| Enamine | EN300-1833616-1g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 1g |

$1458.0 | 2023-09-19 | ||

| Enamine | EN300-1833616-2.5g |

[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]methanol |

2229360-26-1 | 2.5g |

$2856.0 | 2023-09-19 |

1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol 関連文献

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanolに関する追加情報

Introduction to 1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol (CAS No: 2229360-26-1)

1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol, identified by its CAS number 2229360-26-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclobutylmethanol moiety linked to a 5-methyl-1,2-oxazole ring, has garnered attention due to its structural complexity and potential biological activities. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is known for its versatility in medicinal chemistry, often serving as a scaffold for drugs targeting various diseases. The incorporation of a cyclobutyl group into this system introduces rigidity and steric constraints, which can influence the compound's interactions with biological targets.

The synthesis of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol involves sophisticated organic transformations that highlight the intersection of classical and modern synthetic methodologies. Key steps typically include the formation of the oxazole ring via cyclization reactions, followed by functionalization at the 4-position with a cyclobutylmethyl group. Advances in catalytic processes have enabled more efficient and selective constructions of such heterocyclic systems, reducing the need for harsh conditions and minimizing byproduct formation. These improvements align with the broader trend in green chemistry, where sustainability and efficiency are paramount.

Recent research has demonstrated the pharmacological relevance of compounds containing the 5-methyl-1,2-oxazole moiety. Studies indicate that this scaffold can modulate enzyme activity and receptor binding, making it valuable for drug discovery. For instance, derivatives of oxazole have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier. The cyclobutylmethanol component further enhances the molecular properties by providing a hydroxylated side chain that can engage in hydrogen bonding or participate in metabolic pathways. Such features are critical for designing molecules with optimized pharmacokinetic profiles.

The structural motif of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol has also been investigated for its role in material science applications. The rigid oxazole-cyclobutyl framework can serve as a building block for polymers or supramolecular assemblies, where stability and specific interactions are desired. In this context, computational studies have been instrumental in predicting how modifications to the core structure might affect material properties. Such virtual screening approaches complement experimental efforts by allowing rapid evaluation of numerous derivatives before committing to costly synthesis.

In clinical research, 1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol has been tested as a precursor for more complex drug candidates. Its unique chemical architecture allows for further derivatization into molecules with enhanced bioavailability or targeted action. For example, modifications at the cyclobutylmethanol position can introduce polar or lipophilic groups to fine-tune solubility and membrane permeability. Such flexibility underscores the compound's utility as an intermediate in medicinal chemistry pipelines.

The synthesis of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol also benefits from modern analytical techniques that ensure high purity and yield. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to characterize intermediates and final products. These tools provide detailed insights into molecular structure and purity, which are essential for pharmaceutical applications where impurities can compromise efficacy or safety.

Future directions in research may explore the use of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol as a lead compound for drug development against emerging pathogens or resistant strains of bacteria. The oxazole ring's ability to interfere with essential metabolic pathways makes it a promising candidate for antimicrobial agents. Additionally, its structural features could be leveraged to design molecules that interact with viral proteases or enzymes involved in cancer progression.

The interdisciplinary nature of studying 1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol highlights the importance of collaboration between synthetic chemists, biologists, and pharmacologists. By combining experimental synthesis with computational modeling and biological testing, researchers can accelerate the discovery process and bring novel therapeutic agents to fruition more efficiently than ever before.

2229360-26-1 (1-(5-methyl-1,2-oxazol-4-yl)cyclobutylmethanol) 関連製品

- 2195938-42-0(2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one)

- 1354016-23-1([4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester)

- 156232-24-5(5-(Benzyloxy)indolin-2-one)

- 162612-08-0(5-Chloro-2,2'-bipyridine)

- 1075178-83-4(3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile)

- 638218-70-9(Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate)

- 1513777-48-4(3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one)

- 39171-57-8(Naphthalene, 2-(bromomethyl)-3-methyl-)

- 1181309-51-2(1-(3-Chloro-4-methyl-phenyl)-pyrrolidin-3-ylamine)

- 2171875-69-5(4-cyclobutyl-3-hydroxybutanoic acid)